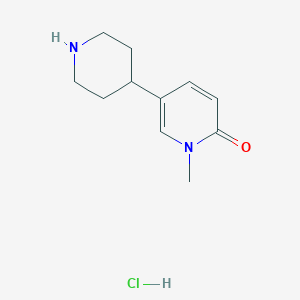

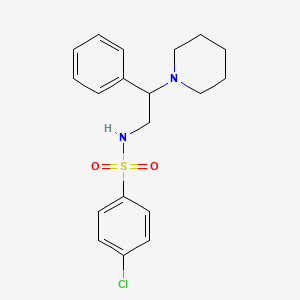

tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving “tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, solubility, and reactivity. The specific physical and chemical properties of “tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate” are not provided in the sources retrieved .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

Synthesis of Biologically Active Compounds : tert-Butyl derivatives like tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate have been synthesized for use as intermediates in creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Key Intermediate in Drug Development : Compounds such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serve as key intermediates in the synthesis of drugs like Vandetanib (Min Wang et al., 2015).

Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs, showcasing the compound's significance in medicinal chemistry (Binliang Zhang et al., 2018).

Structural Studies and Analysis

Molecular Structure Analysis : Research includes the synthesis and molecular structure determination of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, providing insights into their chemical properties (T. Moriguchi et al., 2014).

X-Ray Crystallography Studies : Compounds like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate have been studied using X-ray crystallography to understand their structural characteristics (D. Richter et al., 2009).

Chemical Reactions and Transformations

Asymmetric Synthesis of Nociceptin Antagonists : The tert-butyl derivatives have been used in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, demonstrating their role in advanced synthetic chemistry (H. Jona et al., 2009).

Synthesis of Piperidine Derivatives : Research into the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone has shown its potential as a synthon for creating diverse piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).

Versatility in Organic Synthesis

Preparation of Complex Organic Molecules : Research demonstrates the versatility of tert-butyl derivatives in preparing complex organic molecules, such as the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate for use in Diels-Alder reactions (A. Padwa et al., 2003).

Enantioselective Synthesis : The compounds have also been employed in the enantioselective synthesis of various biologically active alkaloids, showcasing the compound's significance in stereoselective synthesis (D. Passarella et al., 2005).

Mecanismo De Acción

Target of Action

The compound “tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate” is a piperidine derivative. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, the compound could interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways depending on its specific target. For example, if the compound targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the tert-butyl group could potentially affect the compound’s lipophilicity, which could in turn affect its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of a specific metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (3S)-3-amino-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSYZMZEARMCMK-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)

![4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2584831.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584832.png)

![7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2584835.png)

![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2584836.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B2584838.png)

![Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2584841.png)

![1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2584842.png)

![Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584843.png)